cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Catalog No.
S629423
CAS No.
2734-47-6
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-5,8,11,14,17-Eicosapentaenoic acid methyl este...

CAS Number

2734-47-6

Product Name

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Synonyms

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester;(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; Methyl 5Z,8Z,11Z,14Z,17Z-eicosapentaenoate; Methyl all-cis-5,8,11

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

Icosapent ethyl ester is a fatty acid methyl ester (FAME) derived from eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid (PUFA) []. It's found naturally in some marine sources like fish and algae []. Icosapent ethyl ester is gaining interest in scientific research due to its potential health benefits, particularly related to cardiovascular health [].

Origin:

  • Marine sources like fatty fish (e.g., salmon, mackerel, tuna) and some algae [].
  • Commercially available Icosapent ethyl ester is usually derived from fish oil and undergoes a purification process to obtain the concentrated ester [].

Significance in Scientific Research:

Icosapent ethyl ester is being investigated for its potential role in:

  • Reducing triglycerides (fats) in the blood [].
  • Lowering blood pressure [].
  • Reducing inflammation.

These effects might be beneficial in managing cardiovascular diseases [].


Molecular Structure Analysis

Icosapent ethyl ester has a long, straight carbon chain with five double bonds (all in the cis configuration) and a methyl ester group at one end []. The presence of these double bonds makes it a polyunsaturated fatty acid. The cis configuration gives the molecule a bent shape, influencing its interaction with other molecules [].

Key Features:

  • 21-carbon chain
  • Five double bonds (all cis)
  • Methyl ester group (CH3COO) attached to the end
  • Cis configuration of double bonds

Notable Aspects:

  • The cis configuration contributes to the flexibility of the molecule and its potential biological activity [].
  • The long chain and multiple double bonds influence its hydrophobic (water-fearing) nature [].

Chemical Reactions Analysis

Synthesis:

Icosapent ethyl ester can be obtained through various methods, including:

  • Esterification of EPA with methanol.
  • Purification processes from fish oil to isolate and concentrate Icosapent ethyl ester.

Natural Occurrence and Sources

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester, also known as Icosapent methyl ester, is a naturally occurring fatty acid methyl ester. It has been identified in various marine organisms, including microalgae, such as Murrayella periclados, and some liverworts, like Marchantia polymorpha [].

Research on Potential Health Benefits

Research is ongoing to explore the potential health benefits of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Some studies suggest it may possess:

  • Anti-inflammatory properties: Studies in cell cultures and animal models indicate that it might exhibit anti-inflammatory effects, potentially offering benefits in conditions like inflammatory bowel disease and rheumatoid arthritis [, ].
  • Cardiovascular effects: Research suggests it may have a role in regulating blood triglyceride levels and reducing inflammation associated with cardiovascular disease []. However, further investigation is needed to confirm these findings and understand the mechanisms involved.

Research Applications

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester serves as a research tool in various scientific studies, including:

  • Investigating its biological activities: Researchers use it to study its potential anti-inflammatory and other effects in cell cultures and animal models [, ].
  • Understanding its role in metabolism: Studies can explore its impact on lipid metabolism and its potential interactions with other metabolic pathways.
  • Developing new therapeutic approaches: Research may investigate its potential as a therapeutic agent or as a component of combination therapies for various health conditions.

XLogP3

5.9

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

2O598O936I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Wikipedia

Icosapent methyl

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. C. Song, S. Zhao, Expert Opin Investig Drugs, Vol. 16(10) pp. 1627-1638, 20072. Masahiro Murata, Journal of Biological Chemistry, Vol. 276 pp. 31422-31428, 20013. Jason D. Morrow, Journal of Biological Chemistry, Vol. 283 pp. 12043-12055, 2008

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